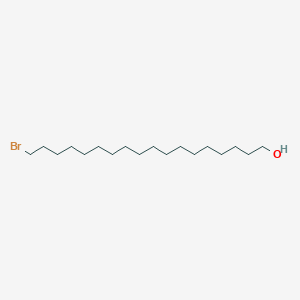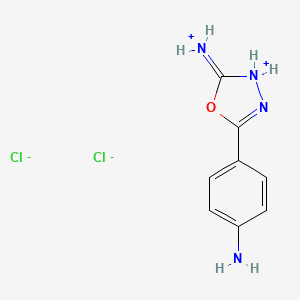
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazoline ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-aminophenylhydrazine with carbonyl compounds, followed by cyclization to form the oxadiazoline ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(p-Aminophenyl)benzimidazole: Shares structural similarities but differs in the ring system.
p-Aminophenyl oxamic acid: Similar functional groups but different overall structure.
p-Aminophenyl phosphate: Contains the p-aminophenyl group but has different reactivity.
Uniqueness
2-(p-Aminophenyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline dihydrochloride is unique due to its oxadiazoline ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67292-59-5 |
|---|---|
Molecular Formula |
C8H10Cl2N4O |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
[5-(4-aminophenyl)-3H-1,3,4-oxadiazol-3-ium-2-ylidene]azanium;dichloride |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;;/h1-4H,9H2,(H2,10,12);2*1H |
InChI Key |
SHWGWAOACSBBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=N[NH2+]C(=[NH2+])O2)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




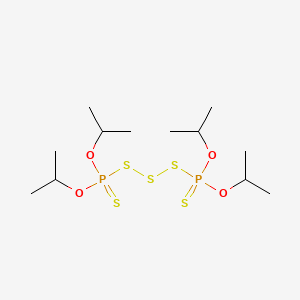

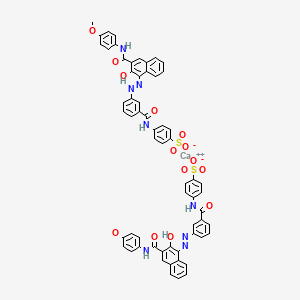
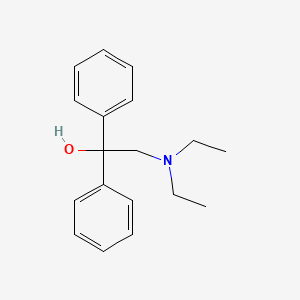
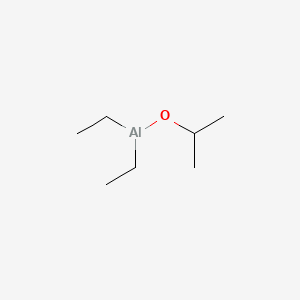
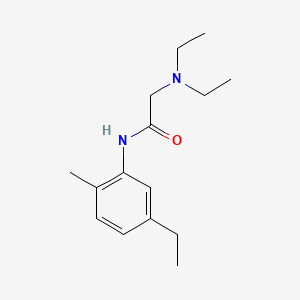
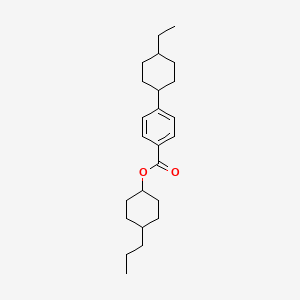
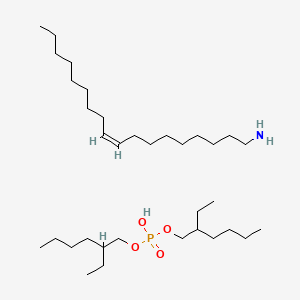
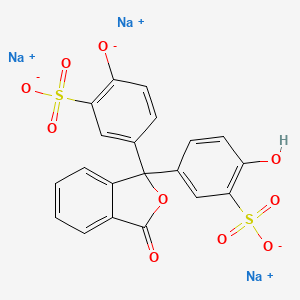
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
